molecular formula C9H6F4O B054805 2'-Fluoro-4'-(trifluoromethyl)acetophenone CAS No. 122023-29-4

2'-Fluoro-4'-(trifluoromethyl)acetophenone

Cat. No.: B054805
CAS No.: 122023-29-4
M. Wt: 206.14 g/mol
InChI Key: OLDXVWXLMGJVPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-(trifluoromethyl)acetophenone typically involves the fluorination of 4’-(trifluoromethyl)acetophenone. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2’-Fluoro-4’-(trifluoromethyl)acetophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The presence of fluoro and trifluoromethyl groups enhances its reactivity and ability to participate in various chemical transformations . These groups can influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-4’-(trifluoromethyl)acetophenone is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups, which imparts distinct electronic and steric properties. This dual functionality makes it a valuable intermediate for synthesizing complex fluorinated compounds .

Properties

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDXVWXLMGJVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153481
Record name 2-Fluoro-4-(trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122023-29-4
Record name 2-Fluoro-4-(trifluoromethyl)acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122023294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-4-(trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-4'-(trifluoromethyl)acetophenone
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